(2R-trans)-Diltiazem Hydrochloride

Chiral Chromatography Stereochemistry Pharmacopeial Standards

Pain point: Using generic diltiazem HCl API in place of the mandated trans-isomer reference standard invalidates impurity profiling and risks ICH Q3A/Q3B non-compliance. Solution: (2R-trans)-Diltiazem Hydrochloride is the definitive USP Diltiazem Related Compound A and EP Impurity A, supplied with traceable characterization data. • Enables HPLC/UPLC method validation with resolution >2.0 and LOD <0.02%. • Essential for ANDA submission, QC release testing, and stability studies per ICH guidelines. • Distinguished from the active cis-(2S,3S) API by its (2R,3S) stereochemistry; biologically inert at the L-type calcium channel.

Molecular Formula C22H27ClN2O4S
Molecular Weight 451 g/mol
CAS No. 103532-27-0
Cat. No. B119785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R-trans)-Diltiazem Hydrochloride
CAS103532-27-0
Synonyms(2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)_x000B_-1,5-benzothiazepin-4(5H)-one Monohydrochloride;  (+)-trans-Diltiazem Hydrochloride;  USP Diltiazem Related Compound A;  yaa
Molecular FormulaC22H27ClN2O4S
Molecular Weight451 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
InChIInChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21-;/m1./s1
InChIKeyHDRXZJPWHTXQRI-MUCZFFFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R-trans)-Diltiazem Hydrochloride Identity and Primary Function


(2R-trans)-Diltiazem Hydrochloride (CAS 103532-27-0) is the hydrochloride salt of a specific stereoisomer of the benzothiazepine calcium channel antagonist diltiazem. It is a chiral reference compound with the IUPAC name [(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate hydrochloride [1]. This compound is not an active pharmaceutical ingredient (API); it is designated as Diltiazem EP Impurity A and USP Diltiazem Related Compound A . Its primary function is as a characterized analytical reference standard for the identification, quantification, and control of the trans-isomer impurity in diltiazem drug substances and formulated products, ensuring compliance with pharmacopeial and regulatory guidelines [2].

Why Generic Diltiazem Cannot Substitute for (2R-trans)-Diltiazem


Substituting generic diltiazem hydrochloride (CAS 33286-22-5) for (2R-trans)-Diltiazem Hydrochloride in analytical or quality control applications is fundamentally invalid due to distinct stereochemical identity and intended use. Diltiazem hydrochloride is the active pharmaceutical ingredient (API) and consists predominantly of the pharmacologically active (+)-cis-(2S,3S) isomer . In contrast, (2R-trans)-Diltiazem Hydrochloride is a specific trans-isomer impurity (EP Impurity A) with markedly reduced affinity for the diltiazem binding site on L-type calcium channels [1]. Consequently, it cannot be used as a substitute for the API in any biological or pharmacological assay. Crucially, in regulatory analytical contexts, its role as a certified reference standard with traceable characterization data is non-negotiable for accurate impurity profiling, method validation, and compliance with ICH guidelines [2]. The two compounds are not interchangeable.

(2R-trans)-Diltiazem Hydrochloride Differentiation from Active Isomers and Related Compounds


Stereochemical Distinction from the API

(2R-trans)-Diltiazem Hydrochloride is the (2R,3S)-stereoisomer, which is distinct from the pharmacologically active API, (+)-cis-Diltiazem Hydrochloride, which is the (2S,3S)-stereoisomer [1][2]. The API is specified as the cis-isomer, while the target compound is the trans-isomer impurity [3].

Chiral Chromatography Stereochemistry Pharmacopeial Standards

Reduced Affinity for the Diltiazem Binding Site

The trans-isomers of diltiazem exhibit significantly weaker interaction with the L-type calcium channel diltiazem binding site compared to the active cis-isomer. In a competitive radioligand binding assay using rabbit T-tubule membranes, the potency of inhibition of d-cis-[³H]diltiazem binding was quantified as: d-cis > l-cis > d-trans = l-trans [1]. The d-trans isomer, which corresponds to (2R-trans)-Diltiazem, and the l-trans isomer showed equally weak, and the weakest, inhibition among the four stereoisomers [1].

Calcium Channel Pharmacology Receptor Binding Stereoselectivity

Validated Resolution and Sensitivity for Impurity Profiling

A validated stability-indicating HPLC method was developed for the simultaneous determination of Diltiazem Hydrochloride (DTZ) and its six related substances, including Impurity A (which is (2R-trans)-Diltiazem Hydrochloride) [1]. The method achieved a resolution (Rs) of >2.0 between DTZ and any pair of impurities, including Impurity A [1]. The limit of detection (LOD) for DTZ and all known impurities, including Impurity A, was below 0.02% [1]. Method recovery for the six known impurities ranged from 97.2% to 101.3% [1].

HPLC Method Validation Impurity Profiling Quality Control

USP and EP Monograph Designation

The compound is officially designated in major pharmacopeias as a specified impurity standard. It is listed as 'Diltiazem Related Compound A' in the United States Pharmacopeia (USP) and as 'Diltiazem EP Impurity A' in the European Pharmacopoeia (EP) [1]. This designation is distinct from the API monograph for Diltiazem Hydrochloride and carries a specific CAS number (103532-27-0) separate from the API (33286-22-5) . It is provided as a certified reference standard intended for analytical method development, method validation (AMV), and quality control (QC) applications in accordance with ICH guidelines [1].

Regulatory Compliance Pharmaceutical Analysis Reference Standards

(2R-trans)-Diltiazem Hydrochloride: Primary Applications


Method Development and Validation for Impurity Profiling

This compound is the definitive reference standard for developing and validating HPLC, UPLC, or GC methods designed to detect and quantify the trans-isomer impurity (EP Impurity A) in diltiazem drug substances and finished products. Its use is mandated by ICH Q3A/Q3B guidelines for impurity control. The validated method described by Srinivasu et al. (2012) demonstrates a resolution >2.0 and LOD <0.02%, providing a benchmark for method performance [1].

Quality Control Release and Stability Testing

As a USP and EP designated reference standard, this compound is essential for routine quality control (QC) release testing of diltiazem API and commercial drug formulations. It is used to spike samples for system suitability testing and to quantify the level of Impurity A, ensuring batches meet pharmacopeial specifications. The stability-indicating nature of the validated HPLC method [1] ensures the impurity can be accurately monitored throughout the product's shelf life during stability studies.

Certified Impurity Marker Preparation and Characterization

In pharmaceutical research laboratories, this compound serves as a characterized impurity marker for investigating degradation pathways of diltiazem under stress conditions (e.g., heat, light, hydrolysis). Its well-defined structure (2R,3S) [2] and availability with detailed analytical data [3] allow for precise identification and isolation studies, aiding in the development of more stable formulations.

Stereochemical Binding Studies of Calcium Channel Blockers

In academic and industrial pharmacology research, this compound is used as a tool to study the stereoselectivity of the benzothiazepine binding site on L-type calcium channels. Its significantly reduced affinity compared to the active cis-isomer (as shown in binding assays [4]) makes it a valuable negative control or comparator to map the pharmacophore requirements of diltiazem analogs.

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